molecular formula C17H24N4O2S B2842885 N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide CAS No. 1445320-89-7

N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide

Cat. No.: B2842885
CAS No.: 1445320-89-7
M. Wt: 348.47
InChI Key: GOKXSVBGFQZSGY-UHFFFAOYSA-N
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Description

N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine core substituted with cyano and thiophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine core, followed by the introduction of the cyano and thiophenyl groups. Common reagents used in these reactions include piperidine, thiophene, and cyanide sources. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and thiophenyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

3-N-[cyano(thiophen-3-yl)methyl]-1-N-(2-methylpropyl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-12(2)9-19-17(23)21-6-3-4-13(10-21)16(22)20-15(8-18)14-5-7-24-11-14/h5,7,11-13,15H,3-4,6,9-10H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKXSVBGFQZSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCCC(C1)C(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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